molecular formula C22H12F9NO5S B1245429 2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid

2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid

Cat. No. B1245429
M. Wt: 573.4 g/mol
InChI Key: VWKSVPJJPNTCFZ-UHFFFAOYSA-N
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Description

SB-203347 is a small molecule drug that acts as an inhibitor of phospholipase A2, specifically targeting the 14 kilodalton secretory phospholipase A2 enzyme. This compound was initially developed by Smithkline Beecham Plc and has been studied for its potential therapeutic applications in treating inflammatory conditions and other diseases .

Preparation Methods

The synthesis of SB-203347 involves several key steps, including the formation of the core structure and the introduction of functional groups that confer its inhibitory activity. The synthetic route typically involves:

Chemical Reactions Analysis

SB-203347 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a tool compound to study the inhibition of phospholipase A2 and its role in lipid metabolism.

    Biology: The compound is used to investigate the biological functions of phospholipase A2 in cellular processes such as inflammation and signal transduction.

    Medicine: SB-203347 has been explored for its therapeutic potential in treating inflammatory diseases, sepsis, and other conditions where phospholipase A2 plays a critical role.

    Industry: The compound is used in the development of new drugs and as a reference standard in pharmaceutical research

Mechanism of Action

SB-203347 exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids to release arachidonic acid. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular target of SB-203347 is the 14 kilodalton secretory phospholipase A2 enzyme, and the compound binds to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

SB-203347 is unique in its specificity for the 14 kilodalton secretory phospholipase A2 enzyme. Similar compounds include:

These compounds differ in their target specificity, potency, and therapeutic applications, highlighting the uniqueness of SB-203347 in its selective inhibition of the 14 kilodalton secretory phospholipase A2 enzyme .

properties

Molecular Formula

C22H12F9NO5S

Molecular Weight

573.4 g/mol

IUPAC Name

2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-(trifluoromethyl)phenoxy]benzoic acid

InChI

InChI=1S/C22H12F9NO5S/c23-20(24,25)11-5-6-18(37-17-4-2-1-3-15(17)19(33)34)16(10-11)32-38(35,36)14-8-12(21(26,27)28)7-13(9-14)22(29,30)31/h1-10,32H,(H,33,34)

InChI Key

VWKSVPJJPNTCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

synonyms

2-(2-(3,5-bis(trifluoromethyl)benzenesulfonamido)-4-trifluoromethylphenoxy)benzoic acid
SB 203347
SB-203347

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzhydrol 2-[2-[3,5-bis(trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoate (3.7 g, 5 mmol) was dissolved in ethyl acetate (125 mL) and was hydrogenated for 0.75 hour at 50 psi over 10% palladium on carbon (0.5 g). The catalyst was filtered off and the solvent evaporated to give the crude product which was purified by flash chromatography (silica gel, ethyl acetate/hexane/formic acid). Recrystallization from ethyl acetate/hexane gave the title compound as a white crystalline solid; mp 133°-134° C.
Name
Benzhydrol 2-[2-[3,5-bis(trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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